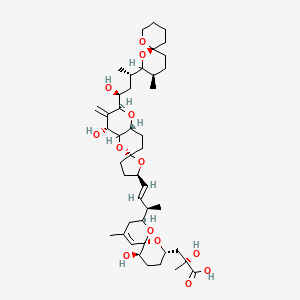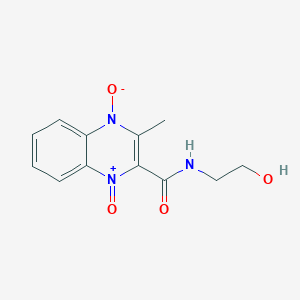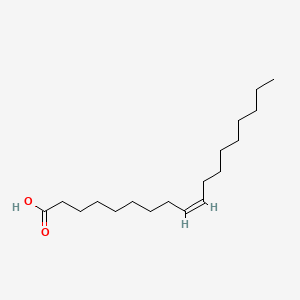![molecular formula C45H74O11 B1677267 (1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-éthyl-7,11,14,15-tétrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonaméthyl-3',4',5',6'-tétrahydro-3H,9H,13H-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triène-27,2'-pyran]-3,9,13-trione CAS No. 579-13-5](/img/structure/B1677267.png)
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R, 12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-éthyl-7,11,14,15-tétrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonaméthyl-3',4',5',6'-tétrahydro-3H,9H,13H-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triène-27,2'-pyran]-3,9,13-trione
Vue d'ensemble
Description
L'oligomycine A est un antibiotique macrolide produit par la bactérie Streptomyces diastatochromogenes. Elle est connue pour ses effets inhibiteurs puissants sur l'ATP synthase mitochondriale, une enzyme essentielle à la production d'énergie cellulaire. L'oligomycine A est principalement utilisée dans la recherche biochimique pour étudier la fonction mitochondriale et le métabolisme énergétique .
Applications De Recherche Scientifique
Oligomycin A has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The primary target of Oligomycin A is the ATP synthase , specifically the F0 subunit . ATP synthase is an enzyme that plays a crucial role in the process of oxidative phosphorylation, which is essential for the production of ATP, the main energy currency of the cell .
Mode of Action
Oligomycin A inhibits ATP synthase by blocking its proton channel (F0 subunit) . This blockage prevents the necessary proton flow for the oxidative phosphorylation of ADP to ATP, thereby inhibiting the production of ATP . This inhibition significantly reduces electron flow through the electron transport chain .
Biochemical Pathways
The primary biochemical pathway affected by Oligomycin A is the oxidative phosphorylation pathway . By inhibiting ATP synthase, Oligomycin A disrupts this pathway, leading to a decrease in ATP production . .
Result of Action
The inhibition of ATP synthesis by Oligomycin A leads to a significant reduction in ATP production . This can have profound effects at the molecular and cellular levels, as ATP is essential for numerous cellular processes. In addition, Oligomycin A has been found to have strong anti-actinobacterial, antifungal effects, and antitumor actions .
Analyse Biochimique
Biochemical Properties
Oligomycin A plays a significant role in biochemical reactions by inhibiting ATP synthase . It blocks the proton channel (F O subunit) of ATP synthase, which is necessary for oxidative phosphorylation of ADP to ATP . This interaction with ATP synthase is primarily hydrophobic .
Cellular Effects
Oligomycin A has profound effects on various types of cells and cellular processes. It inhibits ATP synthesis, significantly reducing electron flow through the electron transport chain . This inhibition of ATP synthesis by Oligomycin A can induce an oxidative and inflammatory response in cells .
Molecular Mechanism
The molecular mechanism of Oligomycin A involves its binding to the surface of the c10 ring of the ATP synthase, making contact with two neighboring molecules . This position explains the inhibitory effect on ATP synthesis . The carboxyl side chain of a key residue, which is essential for proton translocation, forms a hydrogen bond with Oligomycin A via a bridging water molecule .
Temporal Effects in Laboratory Settings
In laboratory settings, Oligomycin A has been shown to induce dynamic changes in ATP levels over time . For example, in SW480 cancer cells, Oligomycin A at 100 ng/ml completely inhibits oxidative phosphorylation activity in 1 hour and induces various levels of glycolysis gains by 6 hours .
Dosage Effects in Animal Models
In animal models, the effects of Oligomycin A vary with different dosages. For instance, in an acute model, intra-articular administration of Oligomycin A induced an oxidative and inflammatory response in rat knee joints .
Metabolic Pathways
Oligomycin A is involved in the metabolic pathway of oxidative phosphorylation . By inhibiting ATP synthase, it disrupts the normal flow of electrons through the electron transport chain, affecting the metabolic flux .
Transport and Distribution
Oligomycin A is transported and distributed within cells and tissues through its interaction with ATP synthase . By binding to the ATP synthase complex, it can affect its localization or accumulation .
Subcellular Localization
Oligomycin A is partially localized in the mitochondria . Its binding site on the ATP synthase complex is located in the inner mitochondrial membrane , which is essential for its inhibitory effect on ATP synthesis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : L'oligomycine A est généralement obtenue par des procédés de fermentation impliquant des espèces de Streptomyces. Le bouillon de fermentation est extrait avec des solvants organiques, et l'extrait brut est purifié par des techniques chromatographiques . Des modifications chimiques de l'oligomycine A ont été explorées pour améliorer son activité biologique et sa sélectivité. Par exemple, des réactions avec de l'hydroxylamine et de la 1-aminopyridine ont donné divers dérivés .
Méthodes de production industrielle : La production industrielle de l'oligomycine A implique l'optimisation des conditions de fermentation pour maximiser le rendement. Des facteurs tels que la composition des nutriments, le pH, la température et l'aération sont soigneusement contrôlés. Le produit de fermentation est ensuite soumis à des processus d'extraction et de purification pour obtenir de l'oligomycine A de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions : L'oligomycine A subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Par exemple, l'interaction avec l'hydroxylamine entraîne la formation d'un cycle nitrone à six chaînons .
Réactifs et conditions courantes :
Oxydation : Le diméthylsulfoxyde (DMSO) est utilisé dans l'oxydation de Kornblum des dérivés de l'oligomycine A.
Réduction : Le borohydrure de sodium (NaBH4) peut être utilisé pour la réduction de groupes fonctionnels spécifiques.
Substitution : Des réactions avec de la 1-aminopyridine dans la pyridine conduisent à la formation de dérivés de pyrazolo[1,5-a]pyridine.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'oligomycine A avec des activités biologiques modifiées. Ces dérivés sont souvent évalués pour leurs propriétés antimicrobiennes et antiprolifératives .
4. Applications de la recherche scientifique
L'oligomycine A a une large gamme d'applications dans la recherche scientifique :
5. Mécanisme d'action
L'oligomycine A exerce ses effets en inhibant le canal protonique de l'ATP synthase (sous-unité F_O), qui est essentiel à la phosphorylation oxydative. En bloquant ce canal, l'oligomycine A empêche la synthèse de l'ATP à partir de l'ADP et du phosphate inorganique, ce qui entraîne une réduction significative de la production d'énergie cellulaire . L'inhibition de la synthèse d'ATP réduit également le flux d'électrons à travers la chaîne de transport des électrons, bien que certains flux d'électrons persistent en raison de la fuite de protons ou du découplage mitochondrial .
Composés similaires :
Oligomycine B et C : Celles-ci sont structurellement similaires à l'oligomycine A et inhibent également l'ATP synthase.
Rutamycine : Un autre antibiotique macrolide avec des effets inhibiteurs similaires sur l'ATP synthase.
Unicité de l'oligomycine A : L'oligomycine A est unique en raison de sa haute spécificité pour la sous-unité F_O de l'ATP synthase et de ses effets inhibiteurs puissants. Sa structure permet une forte liaison à l'enzyme, ce qui en fait un outil précieux dans la recherche bioénergétique .
Comparaison Avec Des Composés Similaires
Oligomycin B and C: These are structurally similar to oligomycin A and also inhibit ATP synthase.
Rutamycin: Another macrolide antibiotic with similar inhibitory effects on ATP synthase.
Uniqueness of Oligomycin A: Oligomycin A is unique due to its high specificity for the F_O subunit of ATP synthase and its potent inhibitory effects. Its structure allows for strong binding to the enzyme, making it a valuable tool in bioenergetics research .
Propriétés
IUPAC Name |
(1R,4E,5'S,6S,6'S,7R,8S,10R,11R,12S,14R,15S,16R,18E,20E,22R,25S,27R,28S,29R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-[(2R)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,9,13-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H74O11/c1-12-34-17-15-13-14-16-27(4)42(51)44(11,53)43(52)32(9)40(50)31(8)39(49)30(7)38(48)26(3)18-21-37(47)54-41-29(6)35(20-19-34)55-45(33(41)10)23-22-25(2)36(56-45)24-28(5)46/h13-15,17-18,21,25-36,38,40-42,46,48,50-51,53H,12,16,19-20,22-24H2,1-11H3/b14-13+,17-15+,21-18+/t25-,26-,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,38+,40+,41+,42-,44+,45-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNULEGDCPYONBU-AWJDAWNUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2C(C(C(C3(O2)CCC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]\1CC[C@H]2[C@H]([C@H]([C@@H]([C@]3(O2)CC[C@@H]([C@@H](O3)C[C@@H](C)O)C)C)OC(=O)/C=C/[C@@H]([C@H]([C@@H](C(=O)[C@@H]([C@H]([C@@H](C(=O)[C@]([C@H]([C@@H](C/C=C/C=C1)C)O)(C)O)C)O)C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H74O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
579-13-5 | |
| Record name | Oligomycin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=579-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oligomycin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000579135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oligomycin A | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OLIGOMYCIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HQS4AI99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2,2'-[[4-[4-(phenoxymethyl)phenyl]butyl]imino]bis-](/img/structure/B1677184.png)
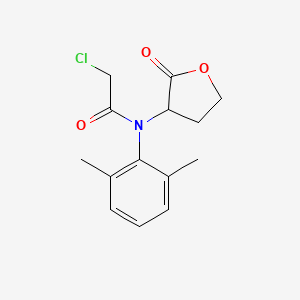
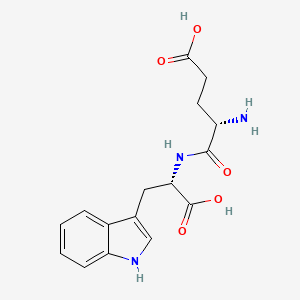

![2-[[3-Amino-2-hydroxy-4-(4-hydroxyphenyl)butanoyl]amino]-4-methylpentanoic acid](/img/structure/B1677191.png)
